molecular formula C22H12F2N4OS B11097878 (2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11097878
M. Wt: 418.4 g/mol
InChI Key: AQHHEOWNVBOGQG-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound characterized by its unique thiazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-aminothiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific molecular pathways involved in tumor growth and proliferation.

Industry

In the industrial sector, (2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and affecting various cellular pathways. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-5-AMINO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE apart is its unique thiazolopyridine structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H12F2N4OS

Molecular Weight

418.4 g/mol

IUPAC Name

(2Z)-5-amino-7-(3-fluorophenyl)-2-[(3-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H12F2N4OS/c23-14-5-1-3-12(7-14)8-18-21(29)28-20(27)16(10-25)19(17(11-26)22(28)30-18)13-4-2-6-15(24)9-13/h1-9,19H,27H2/b18-8-

InChI Key

AQHHEOWNVBOGQG-LSCVHKIXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)F)C#N)N

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)F)C#N)N

Origin of Product

United States

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